InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3
. The canonical SMILES representation is CC1=C(C=C2C(=C1N+[O-])C(CC2(C)C)(C)C)N
. 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a chemical compound with the molecular formula and a molecular weight of 248.33 g/mol. It is classified as an organic compound, specifically an indanamine derivative. This compound features a nitro group and multiple methyl substituents on the indanamine structure, which contribute to its unique chemical properties and potential applications in various scientific fields .
The synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine typically involves several steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. For instance, one method reported a yield of 86% when hydrogenating 4-nitroindane in ethanol at high pressure . The final product can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm its structure and purity.
The molecular structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine features:
The compound has been cataloged under CAS Number 255393-53-4 and can be found in databases like PubChem with detailed structural information available . The compound's structural formula can be represented as follows:
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine can participate in various chemical reactions typical for amines and nitro compounds:
The stability of the compound under different reaction conditions can vary based on the substituents present. The presence of multiple methyl groups may influence its reactivity compared to simpler amines.
Relevant data from synthesis reports indicate that purification methods yield high-purity compounds suitable for further applications .
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine may have potential applications in various scientific fields:
Further research into its biological activity could unveil additional applications in medicinal chemistry or material science .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4